N-[(2S)-3-methyl-2-[1-[(E)-2-oxohept-5-en-3-yl]triazol-4-yl]butan-2-yl]benzamide
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Overview
Description
Chemical Reactions Analysis
N-[(1S)-1-{1-[(1R,3E)-1-ACETYLPENT-3-EN-1-YL]-1H-1,2,3-TRIAZOL-4-YL}-1,2-DIMETHYLPROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-[(1S)-1-{1-[(1R,3E)-1-ACETYLPENT-3-EN-1-YL]-1H-1,2,3-TRIAZOL-4-YL}-1,2-DIMETHYLPROPYL]BENZAMIDE has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-1-{1-[(1R,3E)-1-ACETYLPENT-3-EN-1-YL]-1H-1,2,3-TRIAZOL-4-YL}-1,2-DIMETHYLPROPYL]BENZAMIDE involves its interaction with specific molecular targets. One of the known targets is cathepsin S, an enzyme involved in protein degradation. The compound inhibits the activity of cathepsin S, which can lead to various biological effects .
Comparison with Similar Compounds
N-[(1S)-1-{1-[(1R,3E)-1-ACETYLPENT-3-EN-1-YL]-1H-1,2,3-TRIAZOL-4-YL}-1,2-DIMETHYLPROPYL]BENZAMIDE can be compared with other benzamide derivatives. Similar compounds include:
N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide: This compound has a similar benzamide structure but with different substituents.
Cathepsin S inhibitors: Other inhibitors of cathepsin S, such as triazole-based aldehyde inhibitors, share similar biological activities.
N-[(1S)-1-{1-[(1R,3E)-1-ACETYLPENT-3-EN-1-YL]-1H-1,2,3-TRIAZOL-4-YL}-1,2-DIMETHYLPROPYL]BENZAMIDE is unique due to its specific structure and the presence of the triazole ring, which contributes to its biological activity .
Properties
Molecular Formula |
C21H28N4O2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(2S)-3-methyl-2-[1-[(E)-2-oxohept-5-en-3-yl]triazol-4-yl]butan-2-yl]benzamide |
InChI |
InChI=1S/C21H28N4O2/c1-6-7-13-18(16(4)26)25-14-19(23-24-25)21(5,15(2)3)22-20(27)17-11-9-8-10-12-17/h6-12,14-15,18H,13H2,1-5H3,(H,22,27)/b7-6+/t18?,21-/m0/s1 |
InChI Key |
OEHUTYXPQSSKAK-OJXANCHUSA-N |
Isomeric SMILES |
C/C=C/CC(C(=O)C)N1C=C(N=N1)[C@](C)(C(C)C)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC=CCC(C(=O)C)N1C=C(N=N1)C(C)(C(C)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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